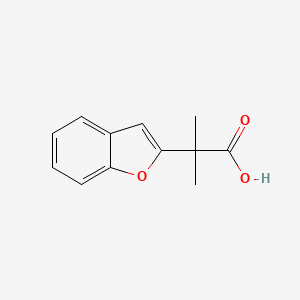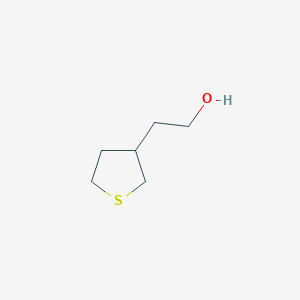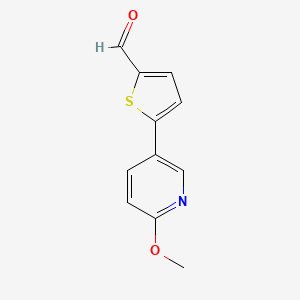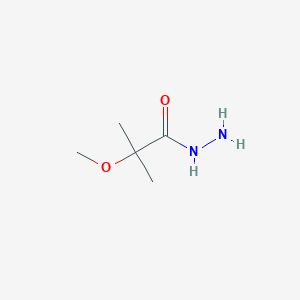
1-(Pent-3-yn-1-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pent-3-yn-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₂O It is characterized by a cyclopropane ring attached to a pent-3-yn-1-yl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(Pent-3-yn-1-yl)cyclopropane-1-carbaldehyde typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Alkyne Addition: The next step involves the addition of a pent-3-yn-1-yl group to the cyclopropane ring. This can be done using a palladium-catalyzed coupling reaction.
Aldehyde Formation: Finally, the aldehyde functional group is introduced through oxidation of the corresponding alcohol or through a formylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Pent-3-yn-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted cyclopropane derivatives.
Scientific Research Applications
1-(Pent-3-yn-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Pent-3-yn-1-yl)cyclopropane-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The cyclopropane ring and the alkyne group may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(Pent-3-yn-1-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopropane-1-carbaldehyde: Lacks the pent-3-yn-1-yl group, making it less complex and potentially less reactive.
1-(Pent-3-yn-1-yl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and reactivity.
1-(Pent-3-yn-1-yl)cyclopropane-1-methanol:
The uniqueness of this compound lies in its combination of a cyclopropane ring, an alkyne group, and an aldehyde functional group, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-pent-3-ynylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-9(8-10)6-7-9/h8H,4-7H2,1H3 |
InChI Key |
CWUBNFMDBCGWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


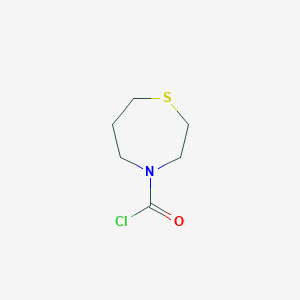
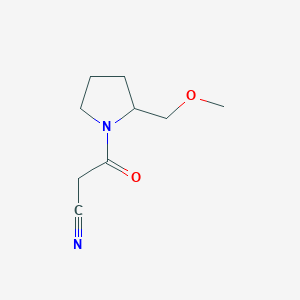

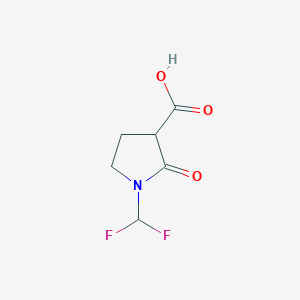
![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
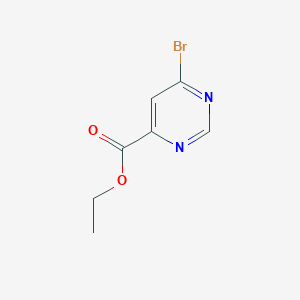
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B13326978.png)
![2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13326983.png)
